2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a nitrobenzyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the pyridazine ring.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with the pyridazine ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: 2-(4-aminobenzyl)-6-phenylpyridazin-3(2H)-one.
Reduction: 2-(4-nitrosobenzyl)-6-phenylpyridazin-3(2H)-one.
Substitution: Various substituted pyridazinones depending on the substituent introduced.
Scientific Research Applications
2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving nitrobenzyl groups.
Mechanism of Action
The mechanism of action of 2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl group can enhance the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrobenzyl)-6-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.
2-(4-nitrobenzyl)-6-phenylpyrimidin-4(3H)-one: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
2-(4-nitrobenzyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-nitrophenyl)methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-17-11-10-16(14-4-2-1-3-5-14)18-19(17)12-13-6-8-15(9-7-13)20(22)23/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKGVSQTKZXWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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